molecular formula C7H14FNO B7964618 2-(4-Fluorotetrahydro-2H-pyran-4-yl)ethan-1-amine

2-(4-Fluorotetrahydro-2H-pyran-4-yl)ethan-1-amine

Cat. No.: B7964618
M. Wt: 147.19 g/mol
InChI Key: AFODNEUYXNJHIL-UHFFFAOYSA-N
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Description

2-(4-Fluorotetrahydro-2H-pyran-4-yl)ethan-1-amine is a chemical compound with the molecular formula C7H14FNO. It is a white to pale yellow crystalline substance with a unique odor. This compound is slightly soluble in water but can dissolve in organic solvents such as ethanol and ether .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorotetrahydro-2H-pyran-4-yl)ethan-1-amine typically involves the reaction of 4-fluorotetrahydro-2H-pyran with ethan-1-amine under controlled conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, in an ether solution. The reaction mixture is cooled to -60°C and then gradually warmed to 0°C over several hours .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorotetrahydro-2H-pyran-4-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyran derivatives, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-Fluorotetrahydro-2H-pyran-4-yl)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluorotetrahydro-2H-pyran-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyran ring can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorotetrahydro-2H-pyran-4-yl)ethan-1-amine is unique due to the presence of both the fluorine atom and the ethan-1-amine group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of various complex molecules and potential therapeutic agents .

Properties

IUPAC Name

2-(4-fluorooxan-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FNO/c8-7(1-4-9)2-5-10-6-3-7/h1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFODNEUYXNJHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CCN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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